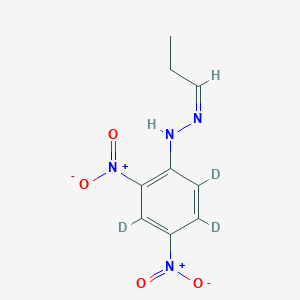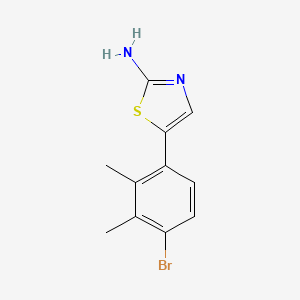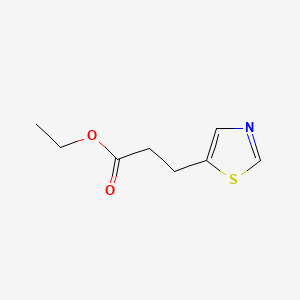
2-Bromo-4-iodo-1,3-dimethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-iodo-1,3-dimethylbenzene is an organic compound with the molecular formula C₈H₈BrI It is a derivative of benzene, where two methyl groups, a bromine atom, and an iodine atom are substituted at the 1, 3, 2, and 4 positions, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Bromo-4-iodo-1,3-dimethylbenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the bromination of 1,3-dimethylbenzene (m-xylene) followed by iodination. The reaction conditions typically involve the use of bromine and iodine in the presence of a suitable solvent and catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale electrophilic aromatic substitution reactions. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-4-iodo-1,3-dimethylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or iodine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium iodide, potassium bromide, and other nucleophiles. The reactions are typically carried out in polar solvents such as acetone or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium iodide can yield 2-iodo-4-bromo-1,3-dimethylbenzene, while oxidation with potassium permanganate can produce carboxylic acid derivatives .
Aplicaciones Científicas De Investigación
2-Bromo-4-iodo-1,3-dimethylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the field of medicinal chemistry.
Biology: The compound can be used in the development of radiolabeled molecules for imaging and diagnostic purposes.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of 2-Bromo-4-iodo-1,3-dimethylbenzene in chemical reactions typically involves electrophilic aromatic substitution. In this process, the compound acts as an electrophile, forming a sigma complex with the aromatic ring. This intermediate is then stabilized by the removal of a proton, resulting in the substitution of the bromine or iodine atom .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-1,3-dimethylbenzene: Similar in structure but lacks the iodine atom.
2-Iodo-1,3-dimethylbenzene: Similar in structure but lacks the bromine atom.
2-Bromo-4-iodo-1,3-dimethylbenzene: The compound of interest, unique due to the presence of both bromine and iodine atoms
Uniqueness
This compound is unique due to the presence of both bromine and iodine atoms on the benzene ring. This dual substitution allows for a wider range of chemical reactions and applications compared to compounds with only one halogen substituent. The combination of bromine and iodine also imparts distinct electronic and steric properties, making it a valuable compound in synthetic chemistry .
Propiedades
Fórmula molecular |
C8H8BrI |
|---|---|
Peso molecular |
310.96 g/mol |
Nombre IUPAC |
3-bromo-1-iodo-2,4-dimethylbenzene |
InChI |
InChI=1S/C8H8BrI/c1-5-3-4-7(10)6(2)8(5)9/h3-4H,1-2H3 |
Clave InChI |
BQHDRIGTQIJCAP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1)I)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Acetamide, N-[4-[[[4-(diethylamino)cyclohexyl]amino]sulfonyl]phenyl]-](/img/structure/B14022944.png)



![2-[2-(2,5-Dimethyl-1h-pyrrol-1-yl)ethyl]pyridine](/img/structure/B14022971.png)
![2-bromo-4-[(E)-2-carboxyethenyl]-6-methoxyphenolate](/img/structure/B14022978.png)
![(1S)-7'-[[Bis(1-methylethyl)amino]carbonyl]-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-indene]-7-carboxylic acid](/img/structure/B14022986.png)
![2,4,6,8-Tetra-tert-butyldibenzo[b,d]furan-1-ol](/img/structure/B14022989.png)
